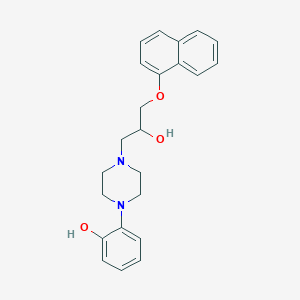
ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- is an organic compound characterized by the presence of a phenyl group, a butenyl chain, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- typically involves the reaction of aniline with butenyl chloride in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include dichloromethane or toluene
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods: In an industrial setting, the production of ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted acetamides
科学研究应用
ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
作用机制
The mechanism by which ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- exerts its effects involves interaction with specific molecular targets. The phenyl and butenyl groups allow the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects.
相似化合物的比较
N-Phenylacetamide: Lacks the butenyl group, making it less versatile in certain reactions.
N-Butylacetamide: Lacks the phenyl group, resulting in different chemical properties and applications.
N-Phenyl-N-methylacetamide: Contains a methyl group instead of a butenyl group, leading to variations in reactivity and biological activity.
Uniqueness: ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- is unique due to the presence of both phenyl and butenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
135579-12-3 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
N-but-3-enyl-N-phenylacetamide |
InChI |
InChI=1S/C12H15NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h3,5-9H,1,4,10H2,2H3 |
InChI 键 |
GDMMAYAMMIWZMC-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCC=C)C1=CC=CC=C1 |
规范 SMILES |
CC(=O)N(CCC=C)C1=CC=CC=C1 |
同义词 |
Acetamide, N-3-buten-1-yl-N-phenyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


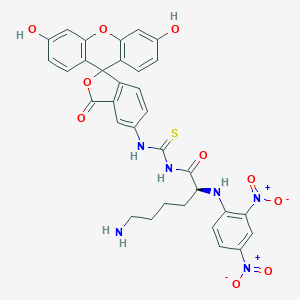
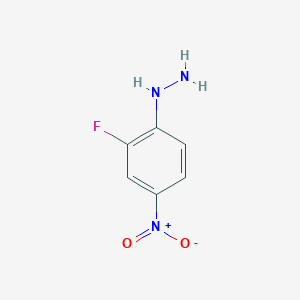


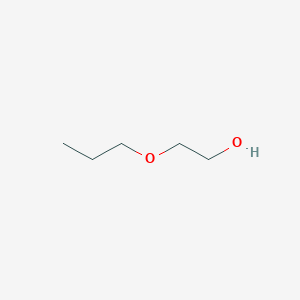
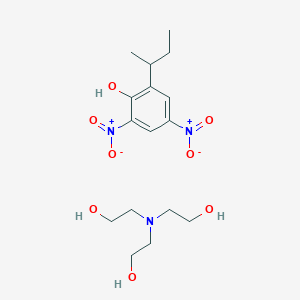
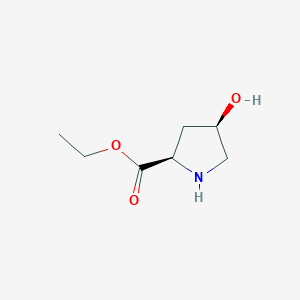

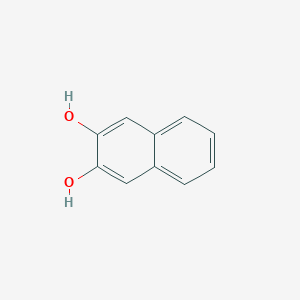


![2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline](/img/structure/B165446.png)

